
イオフェノキシ酸
概要
説明
Iophenoic acid is an iodine-containing radiocontrast medium primarily used in cholecystography, a diagnostic imaging procedure for the gallbladder. It is known for its ability to inhibit thyroid hormone release and the peripheral conversion of thyroxine to triiodothyronine .
科学的研究の応用
イオフェノ酸は、科学研究においていくつかの用途があります。
化学: さまざまな画像化技術で放射線造影剤として使用されます。
生物学: イオフェノ酸は、甲状腺ホルモン代謝への影響について研究されています。
医学: 甲状腺機能亢進症の治療に用いられてきたほか、コレシストグラフィーでの診断ツールとしても用いられています。
産業: イオフェノ酸は、新しい放射線造影剤の開発や、ヨウ素含有化合物の研究に用いられています。
生化学分析
Biochemical Properties
Iophenoxic acid plays a significant role in biochemical reactions due to its high-affinity binding to human serum albumin. The compound interacts with various enzymes, proteins, and other biomolecules. Specifically, iophenoxic acid binds to drug sites 1 and 2 on human serum albumin, with high-affinity binding occurring at drug site 1 . The 3-hydroxyl group of iophenoxic acid forms three hydrogen bonds with the side-chains of Tyr 150 and Arg 257, contributing to its strong binding affinity . This interaction is crucial for its function as a radiocontrast agent, as it allows the compound to accumulate rapidly in the gallbladder for effective imaging .
Cellular Effects
Iophenoxic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its high-affinity binding to human serum albumin affects the distribution and availability of the compound within the body . This binding can impact cell signaling pathways by altering the availability of albumin-bound hormones and other signaling molecules. Additionally, iophenoxic acid’s prolonged retention in the body may lead to changes in gene expression and cellular metabolism over time .
Molecular Mechanism
The molecular mechanism of iophenoxic acid involves its high-affinity binding to human serum albumin. The compound’s polar and apolar groups interact with the binding pocket of albumin, providing a full set of salt-bridging or hydrogen bonding partners for its polar groups . The 3-hydroxyl group of iophenoxic acid forms hydrogen bonds with Tyr 150 and Arg 257, while the absence of a binding partner for the hydroxyl group on the benzyl ring at drug site 2 results in lower-affinity binding . This extensive desolvation and specific binding interactions contribute to the compound’s prolonged retention in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, iophenoxic acid exhibits significant stability and prolonged retention. Studies have shown that the compound can remain in the body for extended periods, with a half-life estimated to be at least two and a half years . This prolonged retention is due to its high-affinity binding to human serum albumin, which prevents rapid excretion . Over time, iophenoxic acid may undergo degradation, but its long-term effects on cellular function and stability in in vitro and in vivo studies remain significant .
Dosage Effects in Animal Models
The effects of iophenoxic acid vary with different dosages in animal models. Studies have shown that the compound can be detected in blood samples up to 14 days after ingestion, with dose-dependent residues observed in blood samples . Higher doses of iophenoxic acid result in greater accumulation and prolonged retention in the body . At high doses, the compound may exhibit toxic or adverse effects, including potential interference with normal cellular processes and metabolism .
Metabolic Pathways
Iophenoxic acid is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound is metabolized in the liver, where it undergoes glucuronidation to form a glucuronide metabolite . This metabolic pathway is crucial for the compound’s excretion and clearance from the body. Additionally, iophenoxic acid’s interaction with human serum albumin affects its distribution and availability within the body, influencing metabolic flux and metabolite levels .
Transport and Distribution
Iophenoxic acid is transported and distributed within cells and tissues through its high-affinity binding to human serum albumin . This binding prevents rapid excretion and allows the compound to accumulate in specific tissues, such as the liver and gallbladder . The transport of iophenoxic acid is influenced by plasma proteins, which can inhibit its uptake and accumulation in tissues . Additionally, the compound’s distribution is affected by its interaction with transporters and binding proteins within the body .
Subcellular Localization
The subcellular localization of iophenoxic acid is primarily determined by its binding to human serum albumin . This interaction directs the compound to specific compartments within cells, such as the liver and gallbladder . The high-affinity binding of iophenoxic acid to albumin ensures its prolonged retention and accumulation in these tissues, which is essential for its function as a radiocontrast agent . Additionally, the compound’s localization may be influenced by targeting signals and post-translational modifications that direct it to specific organelles .
準備方法
合成経路と反応条件: イオフェノ酸の合成は、フェノール化合物のヨウ素化を含みます。プロセスには通常、以下の手順が含まれます。
ヨウ素化: フェノール化合物を、酸化剤の存在下でヨウ素で処理して、芳香族環にヨウ素原子を導入します。
アミド化: ヨウ素化されたフェノールを、適切なアミンと反応させて、対応するアミドを形成します。
加水分解: アミドを酸性または塩基性条件下で加水分解して、イオフェノ酸を得ます。
工業生産方法: イオフェノ酸の工業生産は、同様の合成経路に従いますが、規模が大きくなります。プロセスは、より高い収率と純度を得るために最適化され、多くの場合、連続フロー反応器と、結晶化やクロマトグラフィーなどの高度な精製技術が用いられます。
反応の種類:
酸化: イオフェノ酸は、特にフェノール性ヒドロキシル基で酸化反応を起こす可能性があります。
還元: イオフェノ酸中のヨウ素原子は、特定の条件下で還元される可能性があります。
置換: イオフェノ酸の芳香族環は、求電子置換反応を受ける可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: 求電子置換反応は、多くの場合、硝酸や硫酸などの試薬を用いて行われます。
主な生成物:
酸化: イオフェノ酸の酸化は、キノンの形成につながる可能性があります。
還元: 還元は、ヨウ素原子の除去をもたらし、脱ヨウ素化誘導体を形成する可能性があります。
置換: 置換反応は、芳香族環にさまざまな官能基を導入することができ、さまざまな誘導体をもたらします。
作用機序
イオフェノ酸は、甲状腺からの甲状腺ホルモンの放出と、チロキシンからトリヨードチロニンの末梢変換を阻害することによって、その効果を発揮します。 チロキシンからトリヨードチロニンへの変換に関与する酵素である5'-デオダイナーゼタイプ1とタイプ2を阻害することで、この効果を実現しています .
類似化合物:
イオパノ酸: イオフェノ酸に似ていますが、ヨウ素化ベンジル環の3位にヒドロキシル基ではなくアミノ基を含んでいます.
イポデートナトリウム: 同様の特性を持つ、別のヨウ素含有放射線造影剤.
独自性: イオフェノ酸は、ヒト血清アルブミンへの高い親和性結合によって、同様の化合物と比較して体内での半減期が長くなるため、ユニークです . この特性により、放射線造影剤として特に効果を発揮しますが、体内での長期滞留により、臨床的使用が制限されることもあります。
類似化合物との比較
Iopanoic Acid: Similar to iophenoic acid but contains an amino group instead of a hydroxyl group at position 3 on the iodinated benzyl ring.
Ipodate Sodium: Another iodine-containing radiocontrast agent with similar properties.
Uniqueness: Iophenoic acid is unique due to its high-affinity binding to human serum albumin, which results in a longer half-life in the body compared to similar compounds . This property makes it particularly effective as a radiocontrast agent but also limits its clinical use due to prolonged retention in the body.
特性
IUPAC Name |
2-[(3-hydroxy-2,4,6-triiodophenyl)methyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11I3O3/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5,15H,2-3H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIQOQCNFWYSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C(=C(C=C1I)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11I3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046265 | |
| Record name | Iophenoxic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96-84-4 | |
| Record name | Iophenoxic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iophenoxic acid [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iophenoxic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrocinnamic acid, α-ethyl-3-hydroxy-2,4,6-triiodo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IOPHENOXIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73TJC7JGUY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While no longer used for this purpose, iophenoxic acid's radiopacity stemmed from its three iodine atoms, which attenuate X-rays. When administered, it was concentrated in the gallbladder, allowing for visualization of the organ on X-ray images. []
ANone: Iophenoxic acid exhibits a remarkably long half-life, estimated to be around 2.5 years. [] Research suggests this persistence is primarily attributed to its exceptionally high binding affinity for human serum albumin, a major protein in blood plasma. This binding effectively slows down its elimination from the body. [, , ]
ANone: Although structurally similar, iophenoxic acid demonstrates a significantly longer half-life than iopanoic acid (years vs. weeks). This difference arises from iophenoxic acid's higher binding affinity for a specific site on human serum albumin. []
ANone: The molecular formula of iophenoxic acid is C11H11I3O3, and its molecular weight is 628.9 g/mol.
ANone: Researchers have employed various spectroscopic techniques to study iophenoxic acid, including:
- (19)F NMR Spectroscopy: This technique has been valuable in investigating the interaction of iophenoxic acid with human serum albumin, helping to identify its binding sites. []
- Countercurrent Distribution: This method has been used to analyze the metabolites of iophenoxic acid. [, ]
- Thin Layer Chromatography: This technique has been employed to separate and identify iophenoxic acid metabolites. []
ANone: Research on feral goats in New Zealand indicates that iophenoxic acid's stability in bait carriers varies. While it was found to be less phytotoxic in petrolatum grease compared to carbopol gel, its retention time was significantly longer in petrolatum. Carbopol gel lost most of the iophenoxic acid after rainfall simulations. []
ANone: Iophenoxic acid is not known to possess catalytic properties and is not typically used in catalytic applications.
ANone: While computational studies specifically focusing on iophenoxic acid are limited in the provided research, researchers have used techniques like nonlinear regression analysis to model the relationship between iophenoxic acid dose rates in prey animals and the resulting serum iodine levels in predators consuming them. []
ANone: Yes, researchers have investigated the use of ethyl-iophenoxic acid (Et-IPA) and propyl-iophenoxic acid (Pr-IPA) as bait markers. These analogs have shown varying persistence times in different species, highlighting the impact of even minor structural changes on their pharmacokinetic properties. [, , ]
ANone: Research on bait delivery systems for feral pigs has shown that incorporating iophenoxic acid into a manufactured bait called PIGOUT® led to successful marking of the animals. [] This suggests that specific formulations can enhance the delivery and uptake of iophenoxic acid.
ANone: Studies have demonstrated that the persistence of iophenoxic acid marking varies considerably among species. While it can persist for several months in some eutherian mammals, it is eliminated much faster in marsupials. This difference highlights the importance of considering species-specific physiology when interpreting biomarker data. [, , ]
ANone: Iophenoxic acid has been successfully used as a biomarker to:
- Assess bait uptake: Researchers incorporate iophenoxic acid into baits to track bait consumption by various species, including feral pigs, badgers, stoats, foxes, and Tasmanian devils. [, , , , , , ]
- Evaluate baiting strategies: Studies have used iophenoxic acid to compare the effectiveness of different bait types, deployment strategies, and baiting intensities for managing wildlife populations. [, , , ]
ANone: Yes, studies have demonstrated that the concentration of iophenoxic acid (or its metabolites) in blood plasma can be directly correlated to the amount of bait consumed by an animal. This enables researchers to not only determine if an animal has consumed bait but also to estimate how much. [, , ]
ANone: Resistance to iophenoxic acid is not a relevant concept, as it is not used for therapeutic purposes where resistance mechanisms would develop.
ANone: While generally considered safe at the doses used for marking studies, high doses of iophenoxic acid have been reported to interfere with thyroid function tests by increasing serum protein-bound iodine levels without actually affecting thyroid hormone production. []
ANone: Although iophenoxic acid has proven valuable in wildlife research, its use raises concerns regarding potential non-target exposure and environmental persistence. Studies highlight the need for further research to fully assess the long-term ecological effects of iophenoxic acid and its analogues. [, ]
ANone: * Serum Iodine Measurement: Traditionally, iophenoxic acid presence was indirectly determined by measuring elevated iodine levels in blood plasma or serum. [, , , , , , , , ]* Direct Measurement: Advanced analytical techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS) have enabled the direct detection and quantification of iophenoxic acid and its analogues in biological samples, providing more accurate and specific measurements. [, , ]
ANone: A range of analytical methods are employed in iophenoxic acid research:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the detection and quantification of iophenoxic acid and its analogs in biological matrices. [, , ]
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with UV detection, allows for separation and quantification of iophenoxic acid in various samples. []
- Fluorescence Microscopy: This technique, combined with image analysis software, has been used to quantify the fluorescence of Rhodamine B, another bait marker often used in conjunction with iophenoxic acid, in animal whiskers. []
ANone: Specific studies on the dissolution and solubility of iophenoxic acid are not included in the provided research papers.
ANone: While not explicitly detailed, the application of advanced analytical techniques like LC-MS/MS and HPLC in iophenoxic acid research implies the importance of method validation to ensure the accuracy, precision, and reliability of the results. [, , ]
ANone: Several alternative biomarkers are available, each with its own advantages and limitations:
- Rhodamine B: This fluorescent dye marks whiskers and hair. While non-invasive, its persistence is shorter than iophenoxic acid. [, , , ]
- Other Iophenoxic Acid Analogs: Researchers are increasingly exploring ethyl-iophenoxic acid (Et-IPA) and propyl-iophenoxic acid (Pr-IPA) as alternatives, offering potentially different persistence profiles and enabling more complex study designs. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrrolo[1,2-a]quinoxaline](/img/structure/B1220188.png)


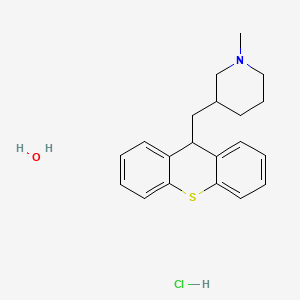
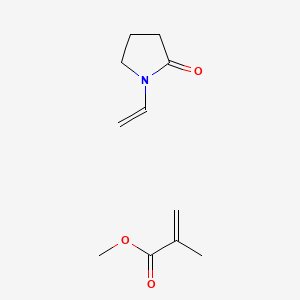
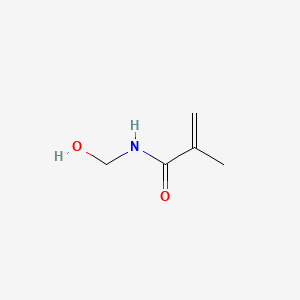
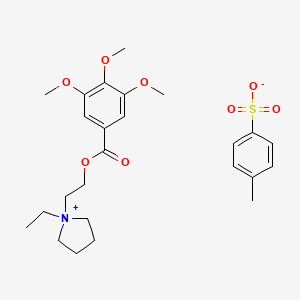
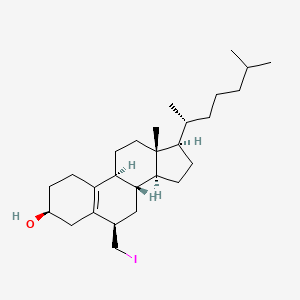

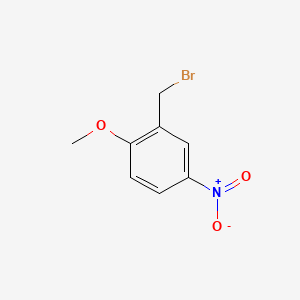

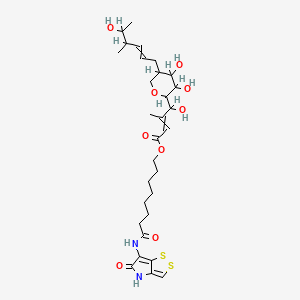
![3,11-Dimethyl-4,8,9,12-tetrahydro-6H-4,7-(metheno)furo[3,2-c]oxacycloundecin-6-one](/img/structure/B1220208.png)
